2-(benzylthio)-N-cyclohexylacetamide

Microsomal epoxide hydrolase Enzyme inhibition Thioether SAR

2-(Benzylthio)-N-cyclohexylacetamide (molecular formula C₁₅H₂₁NOS; molecular weight ~263.4 g/mol) is a synthetic small molecule belonging to the 2-alkylthio acetamide class, characterized by a benzylthio group (Ph–CH₂–S–) at the α-position of the acetamide scaffold and an N-cyclohexyl substituent on the amide nitrogen. This chemotype has been identified as a privileged pharmacophore in microsomal epoxide hydrolase (mEH) inhibitor development, where the benzylthio moiety serves as a critical potency determinant—benzylthioacetamides consistently outperform adamantylthio- and arylthio-substituted analogs in mEH inhibition.

Molecular Formula C15H21NOS
Molecular Weight 263.4 g/mol
Cat. No. B5814006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-cyclohexylacetamide
Molecular FormulaC15H21NOS
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSCC2=CC=CC=C2
InChIInChI=1S/C15H21NOS/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17)
InChIKeyLODIDAXUZCFGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)-N-cyclohexylacetamide: Structural and Pharmacophoric Baseline for Procurement Evaluation


2-(Benzylthio)-N-cyclohexylacetamide (molecular formula C₁₅H₂₁NOS; molecular weight ~263.4 g/mol) is a synthetic small molecule belonging to the 2-alkylthio acetamide class, characterized by a benzylthio group (Ph–CH₂–S–) at the α-position of the acetamide scaffold and an N-cyclohexyl substituent on the amide nitrogen. This chemotype has been identified as a privileged pharmacophore in microsomal epoxide hydrolase (mEH) inhibitor development, where the benzylthio moiety serves as a critical potency determinant—benzylthioacetamides consistently outperform adamantylthio- and arylthio-substituted analogs in mEH inhibition [1]. The N-cyclohexyl group confers distinct steric and lipophilic properties compared to N-aryl or N-alkyl variants, potentially influencing target engagement and metabolic stability [2]. The compound is available from multiple commercial suppliers for research use, typically at ≥95% purity, making it accessible for hit-to-lead optimization, pharmacological profiling, or chemical biology applications.

Why 2-(Benzylthio)-N-cyclohexylacetamide Cannot Be Readily Substituted by In-Class Analogs


Within the 2-alkylthio acetamide class, minor structural modifications produce order-of-magnitude shifts in target potency. Published structure–activity relationship (SAR) data on human mEH demonstrate that replacing the benzylthio function with an adamantylthio or arylthio group reduces inhibitory potency by approximately 5- to 130-fold, while oxidation of the thioether to sulfoxide diminishes activity by roughly two orders of magnitude [1]. The N-cyclohexyl substituent is not interchangeable with N-benzyl: swapping the cyclohexyl and benzyl positions yields the structural isomer N-benzyl-2-(cyclohexylthio)acetamide (PubChem CID 51556), which, although possessing the identical molecular formula and molecular weight, presents a fundamentally different hydrogen-bonding surface and conformational profile to biological targets. Furthermore, the absence of the α-alkyl branching found in the most potent mEH inhibitors (e.g., cyclopentyl or cyclohexyl at the α-carbon) in 2-(benzylthio)-N-cyclohexylacetamide means its potency profile will differ predictably from compounds such as 2-cyclopentyl-2-((3-(trifluoromethyl)benzyl)thio)acetamide (IC₅₀ = 16 nM) [1]. Generic substitution without experimental validation therefore risks both loss of target engagement and introduction of uncharacterized off-target liabilities.

2-(Benzylthio)-N-cyclohexylacetamide: Quantitative Differentiation Evidence Against Closest Analogs


Benzylthio vs. Adamantylthio/Arylthio Substituent Effect on Human mEH Inhibition

In a systematic SAR study of 2-alkylthio acetamides against human mEH, benzylthio-substituted phenylacetamides (compounds 12–17) were significantly more potent than adamantylthio (compound 10, IC₅₀ = 20,000 nM) and arylthio (compound 11, IC₅₀ = 3,100 nM) analogs. The most potent benzylthioacetamide in this subseries, compound 16, achieved an IC₅₀ of 110 nM—representing an approximately 180-fold improvement over the adamantylthio analog and a 28-fold improvement over the arylthio analog [1]. The benzylthio group thus constitutes a critical pharmacophoric element for mEH potency within this chemotype. 2-(Benzylthio)-N-cyclohexylacetamide retains this benzylthio feature, distinguishing it from arylthio-substituted procurement alternatives such as N-cyclohexyl-2-phenylthioacetamide (CAS 16525-35-2).

Microsomal epoxide hydrolase Enzyme inhibition Thioether SAR

Thioether Oxidation Liability: Comparative Potency Loss upon Sulfoxide Formation

Thioether-containing acetamides in this class are susceptible to metabolic oxidation by cytochrome P450 and flavin monooxygenase enzymes. When benzylthioacetamides 6 and 7 were oxidized to their corresponding sulfoxides (compounds 8 and 9), mEH inhibitory potency decreased by approximately 60- to 100-fold: compound 6 (IC₅₀ = 680 nM) → sulfoxide 8 (IC₅₀ = 42,000 nM); compound 7 (IC₅₀ = 480 nM) → sulfoxide 9 (IC₅₀ = 53,000 nM) [1]. This vulnerability applies to 2-(benzylthio)-N-cyclohexylacetamide owing to its unoxidized thioether moiety and represents a known class-wide metabolic soft spot.

Metabolic stability Sulfoxide oxidation CYP450 metabolism

N-Cyclohexyl vs. N-Benzyl Substitution: Structural Isomer Differentiation

2-(Benzylthio)-N-cyclohexylacetamide and its structural isomer N-benzyl-2-(cyclohexylthio)acetamide (PubChem CID 51556) share the identical molecular formula (C₁₅H₂₁NOS) and molecular weight (263.4 g/mol) but differ fundamentally in pharmacophoric presentation. In the target compound, the cyclohexyl group is on the amide nitrogen and the benzyl group is on the thioether sulfur; in the isomer, these positions are swapped. This positional exchange alters hydrogen-bond donor/acceptor geometry at the amide, steric shielding of the thioether, and overall molecular shape—factors shown to be decisive for target engagement in the mEH inhibitor series, where the α-position substituent identity modulates potency by over two orders of magnitude [1]. The N-cyclohexyl configuration in the target compound mimics the cyclohexyl preference observed in potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors described in the AMGEN patent family, where N-cyclohexyl benzamide and benzeneacetamide derivatives demonstrate oral activity and metabolic modulation [2].

Structural isomerism N-substitution Physicochemical properties

Comparative Commercial Availability and Purity Specifications

2-(Benzylthio)-N-cyclohexylacetamide is available from specialty chemical suppliers, typically at ≥95% purity as determined by HPLC or GC. Its closest commercially available analog, N-cyclohexyl-2-phenylthioacetamide (CAS 16525-35-2; Sigma-Aldrich product S510122, AldrichCPR grade), differs by lacking the benzylic methylene spacer (phenylthio vs. benzylthio), which alters both conformational flexibility and electronic properties at the sulfur atom. The phenylthio analog (C₁₄H₁₉NS, MW 233.37 g/mol) has a predicted pKa of 12.47 ± 0.20 and predicted boiling point of 354.9 ± 35.0 °C . In contrast, 2-(benzylthio)-N-cyclohexylacetamide (C₁₅H₂₁NOS, MW ~263.4 g/mol) contains an additional methylene unit and an oxygen atom in the amide (as opposed to the thioamide in CAS 16525-35-2), yielding different hydrogen-bonding capacity (1 HBD, 2 HBA vs. 1 HBD, 1 HBA) and lipophilicity.

Commercial sourcing Purity specifications Procurement

2-(Benzylthio)-N-cyclohexylacetamide: Evidence-Supported Research and Industrial Application Scenarios


Microsomal Epoxide Hydrolase (mEH) Inhibitor Hit-to-Lead Optimization

The benzylthioacetamide chemotype has been validated as a privileged scaffold for human mEH inhibition, with optimized analogs achieving low nanomolar potency (IC₅₀ range 0.94–11 nM) [1]. 2-(Benzylthio)-N-cyclohexylacetamide retains the critical benzylthio pharmacophore and serves as a viable starting point for further optimization. Key vectors for structural elaboration include: (i) introducing branched alkyl or cycloalkyl substituents at the α-position (e.g., cyclopentyl reduced IC₅₀ from ~150 nM to 16 nM in the 3-CF₃-benzylthio series [1]), (ii) appending meta- or para-substituents on the benzyl ring to enhance potency (3,5-bis(trifluoromethyl)benzyl substitution yielded IC₅₀ = 2.2 nM in the cyclopentyl series [1]), and (iii) evaluating metabolically stable thioether replacements (methylene or sulfone) to mitigate oxidative liability while monitoring for potency loss.

Pharmacological Tool Compound for Epoxide Hydrolase Biology

mEH has been implicated in the hydrolysis of endogenous epoxy-fatty acids (EpFAs) and in disease conditions including preeclampsia, hypercholanemia, and certain cancers [1]. 2-(Benzylthio)-N-cyclohexylacetamide, as a benzylthio-containing acetamide, may serve as a pharmacological probe to interrogate mEH function in cellular and in vivo models. However, users must account for: (a) the thioether oxidation susceptibility documented for this chemotype (~60- to 110-fold potency loss upon sulfoxide formation [1]), which may limit effective exposure duration in metabolically competent systems; and (b) the need for independent potency determination against the specific experimental system, as direct IC₅₀ data for this exact compound against human mEH have not been reported in the peer-reviewed literature.

Negative Control or Comparator in N-Cyclohexyl Amide SAR Studies

The N-cyclohexyl amide motif appears in multiple biologically active chemotypes, including 11β-HSD1 inhibitors (AMGEN patent family [2]) and soluble epoxide hydrolase (sEH) inhibitors where cyclohexyl-containing analogs achieved IC₅₀ values as low as 1.6 nM [3]. 2-(Benzylthio)-N-cyclohexylacetamide can serve as a comparator compound in SAR campaigns exploring: (i) the contribution of the N-cyclohexyl group to target potency vs. N-phenyl, N-benzyl, or N-alkyl variants; (ii) the effect of thioether vs. methylene linkers on activity and metabolic stability; and (iii) selectivity profiling across the epoxide hydrolase family (mEH vs. sEH vs. EH3).

Synthetic Intermediate for Diversified Benzylthioacetamide Libraries

The synthetic accessibility of 2-(benzylthio)-N-cyclohexylacetamide—prepared via S-alkylation of the corresponding α-bromoacetamide with benzyl mercaptan under mild basic conditions (K₂CO₃/DMF, room temperature) [1]—makes it a practical building block for parallel library synthesis. The N-cyclohexyl group provides steric bulk that may confer differential reactivity or selectivity in subsequent transformations (e.g., oxidation to sulfoxide/sulfone, N-functionalization, or α-alkylation) compared to less hindered N-alkyl or N-aryl acetamides. Researchers procuring this compound for library synthesis should confirm purity (≥95%) and absence of the oxidized sulfoxide impurity, which can arise during storage.

Quote Request

Request a Quote for 2-(benzylthio)-N-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.